Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features a variety of functional groups, including an oxadiazole ring, an amino group, a cyano group, and a chlorophenyl group
Preparation Methods
The synthesis of ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate acylating agent.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine is introduced to the molecule.
Attachment of the chlorophenyl group: This can be done through a substitution reaction, where a chlorophenyl group is introduced to the molecule.
Formation of the cyano group: This step typically involves the use of cyanation reactions, where a cyano group is introduced to the molecule.
Final assembly: The final step involves the coupling of the various fragments to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: Hydrolysis reactions can be used to break down the compound into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminum hydride), and various acids and bases for hydrolysis reactions. The major products formed from these reactions will depend on the specific conditions used.
Scientific Research Applications
ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s functional groups make it useful for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool for studying various biological processes, such as enzyme activity or protein-protein interactions.
Industrial Applications: The compound’s unique properties make it useful for various industrial applications, such as the development of new catalysts or the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. For example, the oxadiazole ring may interact with the active site of an enzyme, while the amino group may form hydrogen bonds with specific residues. The exact molecular targets and pathways involved will depend on the specific application of the compound.
Comparison with Similar Compounds
ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with other similar compounds, such as:
2-Aminothiazole-based compounds: These compounds also contain nitrogen and sulfur heterocycles and have a wide range of biological activities.
1-Phenylethylamine derivatives: These compounds are used as chiral inducers and auxiliaries in various synthetic applications.
The uniqueness of ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its combination of functional groups, which allows it to interact with a wide range of molecular targets and undergo a variety of chemical reactions.
Properties
Molecular Formula |
C20H19ClN6O4 |
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Molecular Weight |
442.9 g/mol |
IUPAC Name |
ethyl 1-(4-acetamido-1,2,5-oxadiazol-3-yl)-6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C20H19ClN6O4/c1-4-30-20(29)15-10(2)27(19-18(24-11(3)28)25-31-26-19)17(23)13(9-22)16(15)12-7-5-6-8-14(12)21/h5-8,16H,4,23H2,1-3H3,(H,24,25,28) |
InChI Key |
BXTDJMAIGYPIIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2Cl)C#N)N)C3=NON=C3NC(=O)C)C |
Origin of Product |
United States |
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